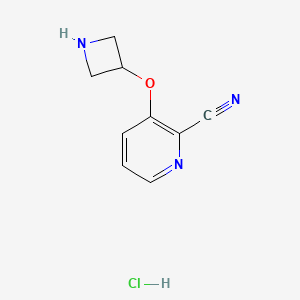

3-(Azetidin-3-yloxy)pyridine-2-carbonitrile hydrochloride

Descripción

3-(Azetidin-3-yloxy)pyridine-2-carbonitrile hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a carbonitrile group at position 2 and an azetidine ring linked via an ether (-O-) group at position 2. The carbonitrile group enhances electrophilicity, making the compound a candidate for nucleophilic substitution or coordination chemistry. Its hydrochloride salt form improves solubility in polar solvents, which is advantageous for pharmaceutical or agrochemical applications .

Propiedades

IUPAC Name |

3-(azetidin-3-yloxy)pyridine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-4-8-9(2-1-3-12-8)13-7-5-11-6-7;/h1-3,7,11H,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNFLGIAAQJCIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(N=CC=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yloxy)pyridine-2-carbonitrile hydrochloride typically involves the reaction of azetidine with pyridine-2-carbonitrile under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

3-(Azetidin-3-yloxy)pyridine-2-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted azetidine derivatives.

Aplicaciones Científicas De Investigación

3-(Azetidin-3-yloxy)pyridine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-(Azetidin-3-yloxy)pyridine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) 3-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile Hydrochloride

- Structure : Similar azetidine-pyridine core but substitutes the azetidin-3-yloxy group with a bromine atom at the pyridine's 5-position.

- Key Differences: The bromine atom increases molecular weight (vs. The absence of an ether linkage reduces conformational flexibility compared to the target compound.

- Implications : Bromine's hydrophobicity may lower aqueous solubility, whereas the azetidinyloxy group in the target compound could enhance solubility via hydrogen bonding .

b) 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (Compound 3 in )

- Structure : Pyridine ring with a chloro substituent at position 4, a methyl group at position 6, and a carbonitrile at position 3.

- Key Differences: The chloro group is electron-withdrawing, directing reactivity differently compared to the azetidinyloxy group (electron-donating via oxygen lone pairs).

- Implications: Chloro-substituted derivatives are typically less soluble in water than ether-linked analogues, as seen in ’s synthesis of amino derivatives .

c) 2-(Chlorothio)pyridine-3-carbonyl Chloride ()

- Structure : Pyridine with a chlorothio (-SCl) group at position 2 and a reactive carbonyl chloride at position 3.

- Key Differences :

- The carbonyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), unlike the carbonitrile group.

- The chlorothio substituent introduces sulfur-based reactivity (e.g., oxidation to sulfonic acids).

- Implications : Such compounds are intermediates in synthesizing thioethers or sulfonamides, whereas the target compound’s azetidine and carbonitrile groups favor coordination or cycloaddition reactions .

Heterocyclic and Functional Group Variations

a) Amino-Substituted Pyridines ()

- Examples: 3-Amino-6-chloropyridine, 3-Amino-6-methoxy-2-methylpyridine hydrochloride.

- Comparison: Amino groups (-NH₂) are strongly basic and participate in hydrogen bonding, whereas azetidinyloxy groups (-O-azetidine) are less basic but provide steric bulk. Methoxy groups (e.g., in 3-Amino-6-methoxy-2-methylpyridine) enhance lipophilicity (higher logP) compared to the target compound’s polar ether linkage .

b) Iodinated Pyridines ()

- Example : 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine.

- The tert-butyldimethylsilyl (TBS) group in this compound enhances lipophilicity, contrasting with the target compound’s hydrophilic hydrochloride salt .

Comparative Data Table

| Compound | Molecular Formula | Key Substituents | Molecular Weight | logP (Predicted) | Solubility |

|---|---|---|---|---|---|

| Target Compound | C₉H₁₀ClN₃O | Azetidinyloxy, carbonitrile | ~227.65 | ~1.2 | High (polar solvents) |

| 3-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile HCl | C₉H₁₀BrClN₃ | Bromo, carbonitrile | ~292.56 | ~2.0 | Moderate |

| 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | C₇H₆ClN₂O | Chloro, methyl, ketone | ~185.59 | ~1.5 | Low |

| 2-(Chlorothio)pyridine-3-carbonyl chloride | C₆H₃Cl₂NOS | Chlorothio, carbonyl chloride | ~208.07 | ~2.8 | Low (hydrolyzes readily) |

Actividad Biológica

3-(Azetidin-3-yloxy)pyridine-2-carbonitrile hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring connected to an azetidine moiety via an ether linkage. The presence of the carbonitrile group enhances its reactivity and potential biological interactions.

Biological Activities

1. Antimicrobial Properties:

Research indicates that 3-(Azetidin-3-yloxy)pyridine-2-carbonitrile hydrochloride exhibits significant antimicrobial activity. A study highlighted its potential against various bacterial strains, suggesting that the compound may inhibit bacterial growth through interaction with specific molecular targets involved in cell wall synthesis or metabolic pathways.

2. Anticancer Activity:

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through the activation of caspase pathways. In vitro assays demonstrated cytotoxic effects on multiple cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

The biological activity of 3-(Azetidin-3-yloxy)pyridine-2-carbonitrile hydrochloride is believed to stem from its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition: The azetidine ring may inhibit key enzymes involved in metabolic processes, while the pyridine ring facilitates hydrogen bonding interactions that enhance binding affinity.

- Apoptosis Induction: The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death. This is supported by increased levels of caspase-9 observed in treated samples .

Case Studies

Several studies have explored the biological activity of this compound:

- Antibacterial Study: A recent investigation analyzed the antibacterial efficacy of various derivatives of pyridine compounds, including 3-(Azetidin-3-yloxy)pyridine-2-carbonitrile hydrochloride. Results indicated a strong correlation between structural modifications and enhanced antibacterial activity, suggesting that further optimization could yield more potent derivatives .

- Anticancer Evaluation: In a comparative study, the compound was tested alongside established anticancer drugs. It exhibited superior selectivity against cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Data Summary

| Biological Activity | Observations | IC50 Values (µM) |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | Not specified |

| Anticancer | Induces apoptosis in MCF-7 and MDA-MB-231 cells | MCF-7: 11.73; MDA-MB-231: 9.46 |

| Enzyme Interaction | Inhibits key metabolic enzymes | Not specified |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.